molecular formula C14H13IN2O3 B8789360 Benzyl (5-iodo-2-methoxypyridin-3-yl)carbamate

Benzyl (5-iodo-2-methoxypyridin-3-yl)carbamate

Cat. No. B8789360
M. Wt: 384.17 g/mol
InChI Key: OFPAIGHAIRBKBF-UHFFFAOYSA-N
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Patent
US07786130B2

Procedure details

(5-Iodo-2-oxo-1,2-dihydro-pyridin-3-yl)-carbamic acid benzyl ester 3 (551 g, 1.49 mol, 1.0 Eq.) was charged to a flask followed by CHCl3 (7.4 L). In the dark, silver carbonate (528.9 g, 1.92 mol, 1.3 Eq.) and methyl iodide (940 mL, 15.1 mol, 10.1 Eq.) were charged to the flask and the reaction allowed to stir at ambient temperature overnight. LC analysis showed approximately 68% conversion to product, so a further mount of silver carbonate (35 g, 127 mmol, 0.09 Eq.) was added and the reaction allowed to stir at ambient temperature for 66 hours. The reaction mixture was filtered through celite (300 g) and the filter pad washed with CHCl3 (5×500 mL). The combined organic extracts were concentrated in vacuo to give an orange oil (588.5 g) which was split into two batches and purified by column chromatography using silica gel (2×2 Kg) eluting with 1;1 EtOAc/hexane to give the desired product as an orange oil which solidified to a pale pink solid on standing (495.7 g, 1.29 mol, 87%)
Quantity
551 g
Type
reactant
Reaction Step One
Quantity
940 mL
Type
reactant
Reaction Step Two
Quantity
528.9 g
Type
catalyst
Reaction Step Two
Quantity
35 g
Type
catalyst
Reaction Step Three
Name
Quantity
7.4 L
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:19])[NH:10][C:11]1[C:12](=[O:18])[NH:13][CH:14]=[C:15]([I:17])[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:20]I>C(=O)([O-])[O-].[Ag+2].C(Cl)(Cl)Cl>[CH2:1]([O:8][C:9](=[O:19])[NH:10][C:11]1[C:12]([O:18][CH3:20])=[N:13][CH:14]=[C:15]([I:17])[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
551 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC=1C(NC=C(C1)I)=O)=O
Step Two
Name
Quantity
940 mL
Type
reactant
Smiles
CI
Name
Quantity
528.9 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Step Three
Name
Quantity
35 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Step Four
Name
Quantity
7.4 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 66 hours
Duration
66 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite (300 g)
WASH
Type
WASH
Details
the filter pad washed with CHCl3 (5×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC=1C(=NC=C(C1)I)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 588.5 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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